An In-Depth Technical Guide to the Physicochemical Profile of 1-Phenylbutane-1-thiol: A Predictive and Experimental Approach
An In-Depth Technical Guide to the Physicochemical Profile of 1-Phenylbutane-1-thiol: A Predictive and Experimental Approach
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Phenylbutane-1-thiol, a benzylic thiol of interest in synthetic chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document employs a dual approach. First, it establishes a predictive profile by leveraging structure-property relationships derived from well-characterized structural analogues. Second, it outlines a rigorous, self-validating experimental workflow for the empirical determination and verification of these properties. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of 1-Phenylbutane-1-thiol's chemical behavior, stability, and handling characteristics.
Molecular Identity and Structural Analysis
1-Phenylbutane-1-thiol is an organosulfur compound featuring a thiol group attached to a benzylic carbon—the carbon atom directly bonded to a phenyl ring and the alkyl chain. This specific arrangement dictates its unique reactivity and physical characteristics.
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IUPAC Name: 1-Phenylbutane-1-thiol
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Molecular Formula: C₁₀H₁₄S
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Molecular Weight: 166.29 g/mol [1]
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SMILES: CCCC(S)C1=CC=CC=C1
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Key Structural Features:
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Thiol Group (-SH): The source of the molecule's characteristic acidity, nucleophilicity, and odor. It is prone to oxidation, forming disulfide bonds.
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Phenyl Group (C₆H₅-): A bulky, nonpolar moiety that influences solubility and provides electronic stabilization to the adjacent benzylic carbon.
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Benzylic Position: The carbon atom bonded to both the phenyl ring and the thiol group. This position is highly stabilized through resonance, making it a focal point for reactivity.[2]
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Butyl Chain (-C₄H₉): A flexible, nonpolar alkyl chain that contributes to the molecule's overall lipophilicity.
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Caption: Chemical structure of 1-Phenylbutane-1-thiol.
Predicted Physicochemical Properties
The following properties are estimated based on trends observed in homologous and analogous series, including benzyl mercaptan, 1-phenylethanethiol, and 1-phenylpropane-1-thiol.[3][4][5][6] These values serve as a baseline for experimental verification.
| Property | Predicted Value | Rationale & Comparative Data |
| Appearance | Colorless to pale yellow liquid | Thiols of this class are typically liquids with a yellowish tint.[3][7] |
| Odor | Strong, pungent, sulfurous | The thiol group is responsible for a powerful and often unpleasant odor.[7][8] |
| Boiling Point | ~220-230 °C at 760 mmHg | Expected to be higher than 1-phenylethanethiol (199 °C) and benzyl mercaptan (195 °C) due to increased molecular weight and van der Waals forces.[3][6] |
| Density | ~0.99 - 1.01 g/mL @ 25 °C | Similar to 1-phenylethanethiol (1.001-1.007 g/mL).[3] |
| Solubility | Insoluble in water; Soluble in organic solvents | The long alkyl chain and phenyl ring create a nonpolar character. Thiols are generally soluble in alcohols and ethers.[7][9] |
| pKa | ~9.5 - 10.5 | Thiols are significantly more acidic than their alcohol counterparts.[10] The predicted pKa for the similar 1-phenylethanethiol is around 10.12.[9] |
| LogP (o/w) | ~3.1 - 3.5 | The octanol-water partition coefficient is expected to be higher than that of 1-phenylethanethiol (est. 2.94) due to the longer butyl chain.[3] |
| Refractive Index | ~1.54 - 1.56 @ 20 °C | Similar benzylic thiols like 1-phenylethanethiol (1.552-1.558) and benzyl mercaptan (1.575) have high refractive indices.[3][6] |
Reactivity and Chemical Stability
The reactivity of 1-Phenylbutane-1-thiol is dominated by the interplay between the thiol group and the resonance-stabilized benzylic carbon.
Acidity and Nucleophilicity
The sulfur atom's large size and polarizability allow it to effectively stabilize a negative charge. Consequently, thiols are significantly more acidic than alcohols.[10] Deprotonation with a base yields the corresponding thiolate anion (RS⁻), which is an excellent nucleophile. This high nucleophilicity, coupled with its relatively weak basicity, makes the thiolate ideal for Sₙ2 reactions with minimal competing elimination.[10]
Benzylic Position Reactivity
The benzylic C-H bond is weaker than a typical alkyl C-H bond because any radical, cation, or anion formed at this position is stabilized by resonance with the adjacent phenyl ring.[2] This stabilization opens up unique reaction pathways, including benzylic substitution and oxidation.[2][11]
Caption: Resonance delocalization of an unpaired electron in a benzylic radical.
Key Reactions
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Oxidation to Disulfides: Thiols are sensitive to air and oxidizing agents, readily forming disulfide (R-S-S-R) linkages. This is a primary degradation pathway and necessitates careful handling.[12]
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Thiol-ene/Thiol-Michael Reactions: The thiol group can participate in addition reactions with alkenes and other unsaturated systems, which is a cornerstone of click chemistry and polymer synthesis.[13]
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Benzylic Thiolation: The compound can be synthesized via substitution reactions at the benzylic position, and the thiol group itself can be displaced under certain conditions.[11][14]
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Oxidative C-S Cleavage: Under specific catalytic conditions, the C-S bond can be cleaved to yield carbonyl compounds, highlighting the compound's potential as a synthetic intermediate.[15]
Storage and Handling
Based on its chemical nature, 1-Phenylbutane-1-thiol should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation.[12] Storage should be in a cool, dark place. Due to its potent odor and potential for irritation, handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
Proposed Experimental Characterization Workflow
To empirically validate the predicted properties and fully characterize 1-Phenylbutane-1-thiol, the following integrated workflow is proposed. This system is designed to be self-validating, where the output of one technique confirms the findings of another.
Caption: Integrated workflow for the comprehensive characterization of 1-Phenylbutane-1-thiol.
Protocol 1: Structural Verification by NMR Spectroscopy
Causality: NMR is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, integration, and coupling patterns of the signals provide unambiguous evidence of the connectivity of the phenyl, butyl, and thiol moieties.
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Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition:
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Acquire a standard proton spectrum.
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Expected Signals:
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~7.2-7.4 ppm: Multiplet, integrating to 5H (aromatic protons of the phenyl ring).
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~4.0-4.5 ppm: Triplet or quartet, 1H (benzylic proton, -CH(SH)-).
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~1.5-2.0 ppm: Multiplet, 1H (thiol proton, -SH). This peak may be broad and its position can vary. Can be confirmed by D₂O exchange.
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~1.2-1.8 ppm: Multiplets, 4H (two methylene groups of the butyl chain).
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~0.9 ppm: Triplet, 3H (terminal methyl group of the butyl chain).
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-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Expected Signals:
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~140-145 ppm: Quaternary carbon of the phenyl ring attached to the butyl chain.
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~125-130 ppm: Signals for the other aromatic carbons.
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~50-60 ppm: Benzylic carbon (-CH(SH)-).
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~10-40 ppm: Signals for the three other carbons of the butyl chain.
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Protocol 2: Purity Assessment by HPLC
Causality: HPLC with UV detection is a highly sensitive method for quantifying the purity of aromatic compounds and detecting non-volatile impurities. The phenyl group provides a strong chromophore for UV detection, ensuring high sensitivity.
-
Instrumentation: HPLC system with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of the sample in acetonitrile (~1 mg/mL).
-
Perform serial dilutions to create calibration standards if quantitative analysis is needed.
-
Inject 10 µL of the sample.
-
Record the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is typically required for further studies.
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Protocol 3: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration provides a direct measure of a compound's acidity by monitoring the pH change upon the addition of a strong base. The half-equivalence point, where half of the thiol has been converted to its conjugate base (thiolate), corresponds to the pKa of the compound.
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Apparatus: pH meter with a calibrated electrode, magnetic stirrer, and a burette.
-
Reagents:
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~0.01 M solution of 1-Phenylbutane-1-thiol in an ethanol/water mixture (e.g., 50:50) to ensure solubility.
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Standardized ~0.01 M sodium hydroxide (NaOH) solution.
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-
Procedure:
-
Place a known volume (e.g., 50 mL) of the thiol solution in a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
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Continue the titration well past the equivalence point (the point of maximum slope on the titration curve).
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Plot pH (y-axis) versus the volume of NaOH added (x-axis).
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Determine the volume of NaOH at the equivalence point. The volume at the half-equivalence point is half of this value.
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The pH at the half-equivalence point is the experimental pKa.
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Conclusion
While 1-Phenylbutane-1-thiol remains a compound with limited published data, a robust physicochemical profile can be reliably predicted through the principles of structure-property relationships. Its character is defined by the acidic and highly nucleophilic thiol group, positioned at a resonance-stabilized benzylic carbon. This structure suggests significant utility in organic synthesis but also dictates specific handling requirements to mitigate oxidation and manage its potent odor. The experimental workflow detailed herein provides a comprehensive, self-validating framework for the definitive characterization of this compound, enabling its confident application in research and development.
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